molecular formula C37H31BrNP B8239609 ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide

Cat. No.: B8239609
M. Wt: 600.5 g/mol
InChI Key: XGZDEVRZPKRJKF-UHFFFAOYSA-M
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Description

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is a complex organic compound with the molecular formula C37H31BrNP It is characterized by a quinoline core substituted with cyclopropyl and phenyl groups, and a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The cyclopropyl and phenyl groups are introduced via substitution reactions. These reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Phosphonium Salt Formation: The final step involves the reaction of the substituted quinoline with triphenylphosphine and a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), to form the triphenylphosphonium bromide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the phosphonium group, potentially yielding reduced quinoline derivatives or phosphine oxides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its phosphonium group allows for the exploration of mitochondrial targeting, as phosphonium salts are known to accumulate in mitochondria.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for developing new drugs. Quinoline derivatives have been investigated for their antimicrobial, antimalarial, and anticancer properties.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide exerts its effects depends on its application. In biological systems, the phosphonium group facilitates mitochondrial targeting, allowing the compound to interact with mitochondrial proteins and disrupt their function. This can lead to apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide: Similar structure with a fluorophenyl group instead of a phenyl group.

    ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium chloride: Similar structure with a chloride ion instead of a bromide ion.

    ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium iodide: Similar structure with an iodide ion instead of a bromide ion.

Uniqueness

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is unique due to its specific combination of substituents and the presence of the bromide ion. This combination can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-cyclopropyl-4-phenylquinolin-3-yl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NP.BrH/c1-5-15-28(16-6-1)36-33-23-13-14-24-35(33)38-37(29-25-26-29)34(36)27-39(30-17-7-2-8-18-30,31-19-9-3-10-20-31)32-21-11-4-12-22-32;/h1-24,29H,25-27H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZDEVRZPKRJKF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31BrNP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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